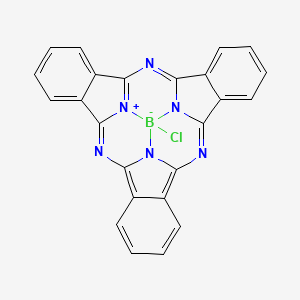

Chloro(subphthalocyaninato)boron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

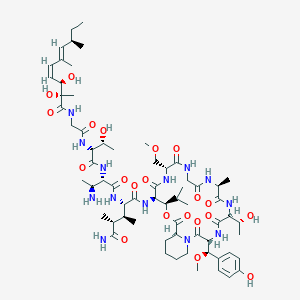

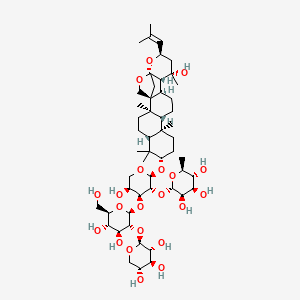

Chloro(subphthalocyaninato)boron is a member of subphthalocyanines.

科学的研究の応用

1. Film Growth and Organic Electronics

Chloro(subphthalocyaninato)boron (SubPc) and its derivatives show unique film growth properties and have potential applications in organic electronics. The film growth by physical vapor deposition (PVD) on various insulating substrates reveals that these materials have decreased intermolecular interaction due to their cone-shaped macrocyclic system, leading to a blend of properties between crystalline molecular layers and organic glasses. This feature is beneficial in overcoming issues like grain boundaries in thin films for applications in organic field-effect transistors (OFETs). The perfluorinated derivatives indicate clear n-type characteristics, making these materials suitable for use in OFET devices (Mattheus et al., 2004).

Additionally, the surface structure, morphology, and growth behavior of SubPc thin films are distinct from other phthalocyanines, displaying elongated and branched clusters at the initial stage of film growth. This characteristic influences the electronic absorption spectroscopy and height difference correlation function (HDCF) analysis, which is essential for optoelectronic applications (Ryu et al., 2010).

2. Interface Aggregation and Molecular Structure

Novel chloro-subphthalocyaninatoboron derivatives with thioether substituents have been synthesized, showcasing interesting interfacial adsorption and aggregation properties. These derivatives form characteristically oriented structures and aggregates at the toluene-water interface when combined with palladium, suggesting potential applications in interface-sensitive technologies (Adachi et al., 2005).

Moreover, a series of compounds ranging from chloro(subphthalocyaninato)boron(III) to chloro(subnaphthalocyaninato)boron(III) have been synthesized and characterized. These compounds exhibit interesting spectral features, including strong absorption bands in the visible region, which might be applicable in optical technologies (Zyskowski & Kennedy, 2000).

3. Organic Electronics and Material Properties

Boron subphthalocyanines (BsubPcs) have emerged as high-performing materials in organic electronics, particularly in organic light emitting diodes (OLEDs) and organic photovoltaics (OPVs). The review of material properties and the impact of molecular design on the performance of BsubPcs highlight their potential as functional materials in these domains (Morse & Bender, 2012).

4. Ultrathin Film Growth on Gold Surfaces

The growth of ultrathin chloro(subphthalocyaninato)boron films on Au(111) single crystals has been meticulously studied, revealing that highly ordered growth is observable for a coverage of at least 1 monolayer. The detailed analysis of the film growth and the molecular layer composition presents valuable insights for potential applications in precision coating technologies and molecular electronics (Mannsfeld et al., 2003).

特性

製品名 |

Chloro(subphthalocyaninato)boron |

|---|---|

分子式 |

C24H12BClN6 |

分子量 |

430.7 g/mol |

IUPAC名 |

1-chloro-11,20,29,30,31-pentaza-2-azonia-1-boranuidanonacyclo[17.10.1.13,28.02,10.04,9.012,30.013,18.021,29.022,27]hentriaconta-2(10),3(31),4,6,8,11,13,15,17,19,21,23,25,27-tetradecaene |

InChI |

InChI=1S/C24H12BClN6/c26-25-30-19-13-7-1-2-8-14(13)20(30)28-22-17-11-5-6-12-18(17)24(32(22)25)29-23-16-10-4-3-9-15(16)21(27-19)31(23)25/h1-12H |

InChIキー |

VMCAOQCUJYBTFG-UHFFFAOYSA-N |

正規SMILES |

[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)

![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)